Dexmedetomidine-d4 L-Tartrate (d4-Major)
Description
Evolution and Strategic Importance of Isotopic Labeling in Pharmaceutical Research
Isotopic labeling is a technique that involves the replacement of one or more atoms of a molecule with one of its isotopes. nih.gov Initially utilized as tracers to elucidate metabolic pathways and reaction mechanisms, the strategic importance of isotopic labeling in pharmaceutical research has expanded dramatically. nih.govresearchgate.net The most commonly used isotopes in drug discovery include deuterium (B1214612) (²H or D), carbon-13 (¹³C), tritium (B154650) (³H), and carbon-14 (B1195169) (¹⁴C). nih.gov These isotopes allow researchers to track the fate of a drug molecule within a biological system—a critical component of absorption, distribution, metabolism, and excretion (ADME) studies. researchgate.netresearchgate.net
The application of stable isotopes like deuterium has gained significant traction due to their non-radioactive nature, making them safer to handle and suitable for a wider range of studies. researchgate.net Deuterium labeling, in particular, has transitioned from a simple tracer tool to a strategic approach in medicinal chemistry to improve a drug's pharmacokinetic profile. ijpsr.com This "deuterium switch" approach involves replacing hydrogen atoms at specific metabolic sites within a drug molecule with deuterium. ijpsr.com This subtle change can have profound effects on the drug's metabolic stability, potentially leading to an increased half-life, reduced formation of toxic metabolites, and an improved safety profile. nih.govnih.gov The first FDA-approved deuterated drug, Austedo (deutetrabenazine), sanctioned in 2017 for the treatment of Huntington's disease, marked a significant milestone, validating the therapeutic potential of this strategy. nih.govresearchgate.net
Principles of Deuteration and Kinetic Isotope Effects in Drug Metabolism and Research
Deuteration is the process of substituting a hydrogen atom (protium, ¹H) with its heavier, stable isotope, deuterium (²H). nih.gov While chemically similar to hydrogen, deuterium possesses an additional neutron, effectively doubling its mass. researchgate.net This mass difference is the origin of the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when an atom in the reactants is replaced by one of its isotopes. nih.gov
The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. texilajournal.com Consequently, more energy is required to break a C-D bond compared to a C-H bond. texilajournal.com In drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 (CYP) enzymes, and these reactions often involve the cleavage of a C-H bond as the rate-determining step. ijrpr.com By replacing a hydrogen atom at a metabolically vulnerable site with deuterium, the rate of metabolic cleavage at that position can be significantly slowed down. texilajournal.com This is known as a primary KIE and can result in:
Reduced systemic clearance: Leading to a longer biological half-life of the drug.
Increased systemic exposure: Potentially allowing for lower or less frequent dosing. nih.gov
Altered metabolic profile: Decreasing the formation of specific, sometimes reactive or toxic, metabolites. nih.gov
This strategic modification allows medicinal chemists to fine-tune a drug's properties without significantly altering its fundamental shape or its ability to bind to its biological target.
Overview of Dexmedetomidine (B676) as a Pharmacological Probe
Dexmedetomidine is a potent and highly selective α2-adrenergic receptor agonist. It exhibits a high affinity for α2 receptors compared to α1 receptors, with a selectivity ratio of approximately 1600:1. This selectivity is crucial to its pharmacological profile, which includes sedative, analgesic (pain-relieving), and anxiolytic (anxiety-reducing) effects.
The primary mechanism of action for its sedative effects involves the activation of α2-receptors in the locus coeruleus, a nucleus in the brainstem. This activation inhibits the release of norepinephrine (B1679862), leading to a state of sedation that closely resembles natural sleep, from which patients can be easily roused. Unlike many other sedatives, such as benzodiazepines or propofol (B549288) which act on GABA receptors, dexmedetomidine typically causes minimal respiratory depression.
Pharmacokinetically, dexmedetomidine has a rapid distribution half-life of about 6 minutes and an elimination half-life of 2 to 2.5 hours. It is extensively metabolized in the liver, primarily through glucuronidation and hydroxylation by CYP enzymes, into inactive metabolites that are then excreted by the kidneys. Its well-characterized pharmacological and pharmacokinetic properties make it an excellent candidate for use as a pharmacological probe to study the α2-adrenergic system.
Rationale for Deuteration of Dexmedetomidine and Its Role in Advanced Academic Investigations
The rationale for the deuteration of dexmedetomidine to create Dexmedetomidine-d4 L-Tartrate is primarily rooted in its application as an internal standard for quantitative bioanalytical assays. In pharmacokinetic studies, which are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted, precise measurement of the drug's concentration in biological matrices (like plasma or brain tissue) is essential.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique widely used for this purpose. To ensure accuracy and correct for any variability during sample preparation and analysis (e.g., extraction efficiency, matrix effects), an internal standard is added to every sample at a known concentration.
An ideal internal standard is a compound that is chemically and physically very similar to the analyte (the substance being measured) but can be distinguished by the detector. A stable isotope-labeled version of the drug, such as Dexmedetomidine-d4, is considered the "gold standard" for use as an internal standard in mass spectrometry.
The key reasons for this are:
Similar Physicochemical Properties: Dexmedetomidine-d4 has nearly identical properties to non-labeled dexmedetomidine, meaning it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. This co-elution ensures that any experimental variations affect both the analyte and the internal standard equally.
Mass Distinction: The four deuterium atoms increase the molecular weight of Dexmedetomidine-d4 by four mass units compared to the parent compound. This mass difference is easily resolved by the mass spectrometer, allowing for simultaneous but distinct detection of both the drug and its deuterated internal standard.
In advanced academic investigations, Dexmedetomidine-d4 L-Tartrate is crucial for accurately quantifying the unbound concentrations of dexmedetomidine in various biological fluids. For example, in a study using microdialysis to investigate the pharmacokinetics of dexmedetomidine in the brain and blood of rats, Dexmedetomidine-d4 was used as the internal standard to ensure the reliability of the measurements. The method allowed for the precise determination of drug concentrations over a range of 1.00-1000.00 ng/mL, demonstrating the sensitivity and selectivity afforded by using a deuterated standard.
Below is a data table illustrating typical parameters used in an LC-MS/MS method for the quantification of Dexmedetomidine using its deuterated analog as an internal standard.
| Parameter | Dexmedetomidine (Analyte) | Dexmedetomidine-d4 (Internal Standard) |
| Molecular Formula | C₁₃H₁₆N₂ | C₁₃H₁₂D₄N₂ |
| Precursor Ion ([M+H]⁺) | m/z 201.2 | m/z 205.2 |
| Product Ion | m/z 95.1 | m/z 99.1 |
| Concentration Range | 1.00 - 1000.00 ng/mL | Fixed Concentration |
| Lower Limit of Quantification | 1.00 ng/mL | Not Applicable |
| Data derived from a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for pharmacokinetic studies. |
This application in bioanalysis is a prime example of how deuterated compounds like Dexmedetomidine-d4 L-Tartrate serve as indispensable tools in pharmaceutical research, enabling the generation of high-quality, reproducible data that is essential for the continued investigation and development of therapeutic agents.
Properties
Molecular Formula |
C₁₇H₁₈D₄N₂O₆ |
|---|---|
Molecular Weight |
354.39 |
Synonyms |
(S)-4-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole (2R,3R)-2,3-Dihydroxybutanedioate (1:1); (S)-4-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole [R-(R*,R*)]-2,3-Dihydroxybutanedioate (1:1) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Deuterium Incorporation in Dexmedetomidine D4 L Tartrate
Chemical Synthesis Pathways for Dexmedetomidine (B676) and Deuterated Analogues
The synthesis of dexmedetomidine and its deuterated counterparts involves multi-step processes that have been refined to enhance efficiency and yield. researchgate.netstuba.sk A common approach to synthesizing the core structure of dexmedetomidine involves the reaction of 2,3-dimethylphenylmagnesium bromide with a protected 4-imidazolecarboxaldehyde derivative. google.com Subsequent chemical transformations lead to the formation of racemic medetomidine, which is then resolved to isolate the desired (S)-enantiomer, dexmedetomidine. researchgate.netstuba.sk
The introduction of deuterium (B1214612) to create Dexmedetomidine-d4 L-Tartrate necessitates modifications to this general synthetic scheme. The "d4" designation indicates the substitution of four hydrogen atoms with deuterium. These substitutions are typically targeted at specific positions within the molecule that are susceptible to metabolic oxidation.
Regiospecific Deuterium Labeling Techniques
Achieving regiospecific deuterium labeling is crucial for maximizing the therapeutic benefits of deuteration. This involves introducing deuterium atoms at precise locations within the molecular structure. Several techniques are employed to achieve this level of control.
One common strategy involves the use of deuterated starting materials or reagents at specific steps in the synthesis. For instance, a deuterated Grignard reagent could be used to introduce a deuterated aryl group. Alternatively, catalytic hydrogen-deuterium exchange reactions can be employed to selectively replace hydrogen atoms with deuterium on an intermediate compound. mdpi.com These reactions often utilize transition metal catalysts, such as palladium or iridium, which can facilitate the exchange at specific, often sterically accessible or electronically activated, positions. mdpi.comresearchgate.net The choice of catalyst and reaction conditions is critical for controlling the regioselectivity of the deuteration process.
Another approach is the reductive deuteration of a suitable precursor. nih.gov This could involve the reduction of a ketone or an alkene functional group using a deuterium source, thereby introducing deuterium atoms at the site of reduction. The precise placement of the functional group to be reduced allows for controlled deuterium incorporation.
Utilization of Deuterium Sources (e.g., D2O, Deuterated Metal Hydrides)
A variety of deuterium sources are available for synthetic chemists, each with its own advantages and applications.
Deuterium Oxide (D₂O): Commonly known as heavy water, D₂O is an inexpensive and readily available source of deuterium. nih.gov It is frequently used in hydrogen-deuterium exchange reactions, often in the presence of an acid or base catalyst, or a transition metal catalyst. mdpi.comnih.gov
Deuterated Metal Hydrides: Reagents such as sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄) are powerful reducing agents that can deliver deuterium atoms with high efficiency. nih.govnih.gov They are particularly useful for the reductive deuteration of carbonyl compounds and other reducible functional groups.
Deuterium Gas (D₂): This is another fundamental deuterium source, often used in catalytic deuterogenation reactions to reduce double or triple bonds. nih.gov While effective, it can be more expensive and require specialized handling equipment compared to D₂O. nih.gov
The selection of the appropriate deuterium source depends on the specific reaction, the desired level of deuterium incorporation, and the chemical properties of the substrate.
Isotopic Purity Assessment and Characterization of Deuterated Compounds in Research
Ensuring the isotopic purity of deuterated compounds like Dexmedetomidine-d4 L-Tartrate is a critical quality attribute. researchgate.net The extent and location of deuterium incorporation must be accurately determined to understand the compound's properties and to meet regulatory standards.
Several analytical techniques are employed for this purpose:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic purity. nih.govrsc.orgresearchgate.net By analyzing the mass-to-charge ratio of the molecule, the number of incorporated deuterium atoms can be precisely determined. Tandem mass spectrometry (MS/MS) can further provide information on the location of the deuterium labels by analyzing the fragmentation patterns of the molecule. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are invaluable for characterizing deuterated compounds. rsc.orgnih.gov ¹H NMR can be used to quantify the degree of deuteration by observing the reduction in signal intensity at specific proton positions. ²H NMR directly detects the deuterium nuclei, providing information about their chemical environment and confirming their location within the molecule.
These techniques, often used in combination, provide a comprehensive picture of the isotopic composition of the synthesized compound.
Scalable Synthetic Approaches for Deuterated Pharmaceuticals in Academic Research
The transition of a deuterated drug candidate from laboratory-scale synthesis to a process suitable for further research and potential development requires scalable synthetic methods. nih.govresearchgate.net Academic research plays a crucial role in developing these robust and efficient routes.
Key considerations for scalable synthesis include:
Cost-effectiveness: Utilizing inexpensive and readily available starting materials and reagents, including the deuterium source, is paramount. simsonpharma.com
Efficiency: Optimizing reaction conditions to maximize yields and minimize the number of synthetic steps is essential.
Safety and Environmental Impact: Developing processes that avoid hazardous reagents and minimize waste are increasingly important. mdpi.com
Robustness: The synthetic route should be reproducible and tolerant to minor variations in reaction conditions. nih.gov
Sophisticated Analytical Techniques for Dexmedetomidine D4 L Tartrate in Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Trace Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the accurate measurement of dexmedetomidine (B676) in biological samples. This powerful technique offers high sensitivity and selectivity, allowing for the detection of minute concentrations of the drug. In many research applications, Dexmedetomidine-d4 L-Tartrate is employed as an internal standard to ensure the reliability and accuracy of the results. nih.govuq.edu.au
Role as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Bioanalytical Method Validation for Research
The use of a stable isotope-labeled internal standard (SIL-IS) like Dexmedetomidine-d4 L-Tartrate is a gold standard in bioanalytical method validation. nih.gov An ideal SIL-IS shares near-identical physicochemical properties with the analyte of interest, in this case, dexmedetomidine. nih.gov This similarity ensures that it behaves in the same manner during sample preparation, chromatography, and ionization, thereby compensating for any variability in the analytical process. nih.gov Dexmedetomidine-d4 L-Tartrate is spiked into a sample at a known concentration, and the ratio of the response between the analyte and the labeled compound is used to calculate the precise amount of dexmedetomidine in the sample. nih.gov This approach significantly enhances the accuracy and precision of quantitative analyses.
It is important to note that while SIL-ISs provide high reliability, potential issues such as differential adsorption of the analyte and its labeled analogue to surfaces can occur and must be considered during method development. nih.gov
The sensitivity and specificity of LC-MS/MS methods heavily rely on the optimization of mass spectrometry parameters. nih.govresearchgate.net For the analysis of dexmedetomidine and its deuterated internal standard, electrospray ionization (ESI) in the positive ion mode is typically employed. uq.edu.au The process involves selecting specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), to filter out background noise and enhance the signal of the target compounds. uq.edu.au
Researchers have meticulously optimized these parameters to achieve the best possible results. For instance, one study reported the precursor/product transitions (m/z) of 201.1 → 95.0 for dexmedetomidine and 204.9 → 99.0 for Dexmedetomidine-d4. nih.govuq.edu.au Another study utilized transitions of m/z 201.2 to m/z 95.1 for dexmedetomidine and m/z 205.2 to m/z 99.1 for Dexmedetomidine-d4. researchgate.netresearchgate.net
The following table summarizes key mass spectrometry parameters from a published research study:
| Parameter | Setting for Dexmedetomidine | Setting for Dexmedetomidine-d4 |
| Spray Voltage | 4500 V | 4500 V |
| Turbo Gas Temperature | 300°C | 300°C |
| Curtain Gas Pressure | 30 psi | 30 psi |
| Nebulizer Gas Pressure | 50 psi | 50 psi |
| Heater Gas Pressure | 50 psi | 50 psi |
| Collision Gas Pressure | Medium | Medium |
| Collision Energy | 25 V | 25 V |
| Declustering Potential (DP) | 66 | 86 |
| Cell Exit Potential (CXP) | 14 | 55 |
| Data sourced from a study by Moosavi et al. (2017) uq.edu.au |
The development and validation of bioanalytical methods using Dexmedetomidine-d4 L-Tartrate as an internal standard have been successfully applied to various non-human biological matrices. These methods are crucial for preclinical research and pharmacokinetic studies. For instance, a validated LC-MS/MS method was established for the simultaneous quantification of dexmedetomidine, dezocine, and midazolam in rat plasma. semanticscholar.org This method demonstrated good linearity and precision, with the lower limits of quantification being 0.1 ng/mL for dexmedetomidine. semanticscholar.org
Another study focused on developing a sensitive HPLC-MS/MS method for quantifying dexmedetomidine in rat microdialysate samples. researchgate.netresearchgate.net This allowed for the estimation of unbound drug concentrations in the brain and blood. researchgate.net The method involved liquid-liquid extraction and was linear over a concentration range of 1.00-1000.00 ng/mL. researchgate.netresearchgate.net
The table below presents a summary of a validation study in rat plasma:
| Parameter | Dexmedetomidine | Dezocine | Midazolam |
| Linear Range (ng/mL) | 0.1 - 20 | 0.1 - 20 | 0.2 - 40 |
| LLOQ (ng/mL) | 0.1 | 0.1 | 0.2 |
| Intra-day Precision (RSD%) | <14.28% | <14.28% | <14.28% |
| Inter-day Precision (RSD%) | <14.28% | <14.28% | <14.28% |
| Intra-day Accuracy | 92.60 - 119.00% | 92.60 - 119.00% | 92.60 - 119.00% |
| Inter-day Accuracy | 92.60 - 119.00% | 92.60 - 119.00% | 92.60 - 119.00% |
| Data adapted from a study by Li et al. (2018) semanticscholar.org |
Ultra-Performance Liquid Chromatography (UPLC-MS/MS) Applications in Research Bioanalysis
Ultra-Performance Liquid Chromatography (UPLC), a high-resolution form of HPLC, when coupled with MS/MS, offers significant advantages in bioanalysis. The use of smaller particle sizes in UPLC columns results in faster analysis times, improved resolution, and increased sensitivity. Several studies have utilized UPLC-MS/MS for the determination of dexmedetomidine in biological samples, often employing a deuterated internal standard like Dex-d3 or Dex-d4.
One such study developed a stable isotope dilution UPLC-MS/MS method for the quantification of dexmedetomidine in a small volume of human plasma (10 µL), which is particularly beneficial in pediatric research. nih.gov This rapid method had a runtime of only 3 minutes and achieved a lower limit of quantification of 5 pg/mL in 100 µL of plasma. nih.gov The recovery rates were consistently high, ranging from 98.8% to 100.3%. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Distribution in Research
While LC-MS/MS is the primary tool for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in the structural elucidation of Dexmedetomidine-d4 L-Tartrate. NMR is essential for confirming the chemical structure of the synthesized deuterated compound and, importantly, for determining the precise location and extent of deuterium (B1214612) incorporation. This verification is critical to ensure the integrity of the stable isotope-labeled internal standard and to confirm that the deuterium atoms are not in positions that are susceptible to exchange.
Advanced Chromatographic Separations for Isotope-Labeled Dexmedetomidine Analogues
Advanced chromatographic techniques are vital for ensuring the purity of isotope-labeled standards and for separating them from the unlabeled analyte and other potential impurities. The near-identical chromatographic behavior of an analyte and its SIL-IS is a fundamental assumption in isotope dilution mass spectrometry. However, slight differences in retention times, known as isotopic effects, can sometimes be observed, particularly with high-efficiency separation techniques like UPLC. Careful method development is necessary to manage these effects and ensure accurate quantification.
Furthermore, specialized chromatographic methods may be required to separate different isotopologues (molecules that differ only in their isotopic composition) if a mixture is present in the internal standard. This ensures that the quantification is based on a single, well-defined labeled species.
Mechanistic Pharmacological Investigations Utilizing Dexmedetomidine D4 L Tartrate
In Vitro Receptor Binding and Functional Assays with Deuterated Ligands
The introduction of deuterium (B1214612) into a molecule is not expected to significantly alter its fundamental pharmacological properties, such as receptor affinity and selectivity, because the size and stereochemistry of the molecule remain virtually unchanged. wikipedia.org This principle is foundational to the use of deuterated compounds as tracers and research tools.
Dexmedetomidine (B676) is a potent and highly selective agonist for α2-adrenoceptors. jcdr.netfrontiersin.org It exhibits a binding affinity for α2-receptors that is 1620 times greater than its affinity for α1-receptors, a significant increase in selectivity compared to its predecessor, clonidine. nih.govnih.gov This high selectivity is responsible for its primary clinical effects. The sedative properties are mediated by its action on α2A-adrenoceptors in the locus coeruleus, which leads to a decrease in the release of norepinephrine (B1679862) and a reduction in the firing rate of neurons in this arousal center of the brain. mdpi.comigalmihcp.com
While specific binding affinity studies for Dexmedetomidine-d4 L-Tartrate are not detailed in the available literature, the principles of isotopic labeling suggest its affinity and selectivity profile would mirror that of the non-deuterated dexmedetomidine. wikipedia.org Therefore, it is understood to be a full agonist at α2-adrenergic receptors, with a particularly strong action at the α2A subtype, which is crucial for its sedative and analgesic effects. nih.govnih.gov The interaction is with G-protein-coupled receptors, which, upon activation, inhibit adenylyl cyclase, leading to a cascade of intracellular events that produce the observed physiological responses. jcdr.net The use of a deuterated analog in binding assays would primarily be to act as a competitor or tracer to help quantify the binding of the parent drug.
Beyond its well-characterized effects on adrenergic receptors, research has uncovered that dexmedetomidine interacts with other key signaling molecules, notably Toll-like receptor 4 (TLR4). nih.govnih.gov TLR4 is a critical component of the innate immune system, largely expressed on immune cells like microglia, and is responsible for initiating inflammatory responses to cellular injury and pathogens. nih.gov
Studies have demonstrated that dexmedetomidine can directly bind to and inhibit TLR4. nih.gov This interaction is significant as it provides a non-adrenergic mechanism for the anti-inflammatory and neuroprotective effects of the drug. By inhibiting TLR4 signaling, dexmedetomidine can attenuate the activation of downstream inflammatory pathways, such as those involving nuclear factor-kappa B (NF-κB). nih.govsigmaaldrich.com This leads to a reduction in the production of pro-inflammatory cytokines. nih.gov For instance, research has shown that dexmedetomidine pretreatment can inhibit the upregulation of TLR4 mRNA in brain tissue following an ischemic event. nih.gov This inhibitory action on TLR4 is a key part of its organ-protective capabilities. nih.gov
Cellular and Subcellular Mechanistic Studies
The effects of dexmedetomidine at the receptor level trigger a complex array of downstream cellular and subcellular events. Deuterated forms of the compound are invaluable in tracing these pathways.
A significant finding in the cellular mechanism of dexmedetomidine is its distinct effect on astrocytes, the most abundant glial cells in the central nervous system. Dexmedetomidine has been shown to induce a pronounced increase in the concentration of free cytosolic calcium ([Ca²⁺]i) in astrocytes, an effect not observed in neurons. nih.gov This suggests that astrocytes are a primary target for the drug within the central nervous system. nih.gov
Dexmedetomidine exhibits robust neuroprotective effects in various preclinical models of brain injury, including cerebral ischemia and traumatic brain injury. nih.govresearchgate.net A central mechanism underlying this protection is the modulation of neuroinflammation, primarily through the inhibition of microglial activation. nih.govnih.gov
Microglia are the resident immune cells of the brain, and their over-activation can lead to the release of pro-inflammatory cytokines and neurotoxic substances. nih.gov Dexmedetomidine has been shown to attenuate this process. Studies in both in-vitro and in-vivo models demonstrate that dexmedetomidine can decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins in microglia stimulated by inflammatory agents like lipopolysaccharide (LPS). nih.govnih.gov This anti-inflammatory action is directly linked to its inhibition of the TLR4 signaling pathway. nih.govfao.org By suppressing microglial activation and the subsequent inflammatory cascade, dexmedetomidine helps to reduce neuronal damage and improve neurological outcomes in models of brain injury. researchgate.netnih.gov
Deuterated Analogs as Tools for Elucidating Structure-Activity Relationships
The strategic replacement of hydrogen with deuterium is a powerful tool in medicinal chemistry for elucidating structure-activity relationships (SAR). nih.govuniupo.it Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, deuteration at a site of metabolic modification can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. nih.gov This allows researchers to identify which parts of a molecule are most susceptible to metabolic breakdown.
By synthesizing a series of deuterated analogs, where deuterium is placed at different positions on the molecule, scientists can observe how these changes affect the compound's metabolic stability and half-life. nih.gov For example, studies on other classes of drugs have shown that deuterated analogs exhibit significantly longer half-lives and lower clearance rates in liver microsomes compared to their non-deuterated parent compounds. nih.gov
This approach provides critical insights into a drug's metabolic fate and helps in designing new compounds with improved pharmacokinetic profiles. uniupo.itnih.gov For a compound like dexmedetomidine, creating a deuterated version such as Dexmedetomidine-d4 L-Tartrate not only provides an internal standard for assays but also serves as a probe to understand its metabolic vulnerabilities, contributing to the broader knowledge of its SAR. nih.gov
Interactive Data Table: Effect of Deuteration on Metabolic Stability of Experimental Compounds
The following table illustrates the principle of how deuteration can improve metabolic stability, using data from a study on deuterated imidazo[1,2-a]pyridine (B132010) analogs. This demonstrates the utility of deuteration as a strategy in medicinal chemistry, a principle applicable to the study of compounds like dexmedetomidine.
Data adapted from a study on deuterated imidazo[1,2-a]pyridine analogs to demonstrate the principle of improved metabolic stability. nih.gov
Pre Clinical Pharmacokinetic and Metabolic Profiling with Dexmedetomidine D4 L Tartrate
Non-Human Animal Model Pharmacokinetic Studies
Pharmacokinetic studies in non-human animal models are essential for characterizing the disposition of a drug within a living system. These studies form the basis for understanding how a drug is absorbed, distributed throughout the body, and ultimately eliminated.
The absorption, distribution, and excretion of dexmedetomidine (B676) have been characterized in several animal species, notably in canines and felines. Following intramuscular administration in dogs, plasma concentrations can fluctuate, which is likely due to local vasoconstriction at the injection site affecting absorption. researchgate.netnih.govresearchgate.net Despite this variability, the drug is absorbed, with detectable plasma concentrations observed within minutes. researchgate.net Studies in dogs have also explored the oral transmucosal (OTM) route, which circumvents first-pass metabolism in the liver. avma.org
Dexmedetomidine exhibits wide distribution throughout the body. nih.gov It is highly bound to plasma proteins, approximately 94%. thepharmajournal.com The volume of distribution at steady state (Vdss) has been determined in various animal models, providing insight into the extent of its dispersal into tissues. avma.orgresearchgate.net
Excretion of dexmedetomidine occurs primarily after extensive metabolism. The parent compound is almost completely biotransformed in the liver, with very little of the unchanged drug excreted in urine or feces. nih.govfda.gov The metabolites are then eliminated mainly via the kidneys. nih.gov
Interactive Data Table: Pharmacokinetic Parameters of Dexmedetomidine in Dogs
| Parameter | Intramuscular (IM) Administration | Oral Transmucosal (OTM) Administration | Intravenous (IV) Administration |
| Maximum Plasma Concentration (Cmax) | 109.2 ng/mL (geometric mean) researchgate.netnih.gov | 3.8 ± 1.3 ng/mL avma.org | 18.6 ± 3.3 ng/mL avma.org |
| Time to Cmax (tmax) | 20.5 minutes (geometric mean) researchgate.netnih.gov | 73 ± 33 minutes avma.org | Not Applicable |
| Terminal-phase Half-life (t½) | 25.5 minutes (mean) researchgate.netnih.gov | 152 ± 146 minutes avma.org | 36 ± 6 minutes avma.org |
| Total Clearance | Not Reported | Not Reported | 8.0 ± 1.6 mL/min/kg avma.org |
| Volume of Distribution at Steady State (Vdss) | Not Reported | Not Reported | 371 ± 72 mL/kg avma.org |
| Bioavailability | Not Reported | 11.2 ± 4.5% avma.org | 100% (reference) |
Population pharmacokinetic (PK) models are used to analyze data from a group of subjects to understand typical PK parameters and the sources of variability. In isoflurane-anesthetized cats, the disposition of dexmedetomidine was best described by a two-compartment model. researchgate.net This model characterizes the drug's movement between a central compartment (blood and highly perfused organs) and a peripheral compartment (less perfused tissues). The analysis in cats revealed moderate clearance and a long terminal half-life. researchgate.net
In dogs, population analyses have also been performed to describe the compound's behavior. researchgate.netnih.gov These models help to quantify key parameters such as clearance (the rate at which the drug is removed from the body) and the volume of distribution. Such analyses are crucial for understanding how factors like body weight might influence the drug's pharmacokinetics across a population.
Interactive Data Table: Population Pharmacokinetic Parameters of Dexmedetomidine in Isoflurane-Anesthetized Cats (IV Administration)
| Parameter | Value (Mean ± SEM or as specified) |
| Model Type | Two-compartment researchgate.net |
| Apparent Volume of Distribution (Central Compartment) | 402 ± 47 mL/kg researchgate.net |
| Apparent Volume of Distribution at Steady-State (Vdss) | 1,701 ± 200 mL/kg researchgate.net |
| Clearance | 6.3 ± 2.8 mL/min/kg researchgate.net |
| Terminal Half-life (Harmonic Mean ± Jackknife Pseudo-SD) | 198 ± 75 minutes researchgate.net |
| Maximal Plasma Concentration (Cmax) | 17.6 ± 1.8 ng/mL researchgate.net |
In Vitro Metabolic Stability and Pathway Elucidation Studies
In vitro studies using systems like liver microsomes are fundamental for determining a compound's metabolic stability and identifying the enzymes responsible for its biotransformation. nih.gov
Dexmedetomidine undergoes extensive biotransformation through two primary pathways: direct N-glucuronidation and cytochrome P450 (CYP)-mediated oxidation. nih.govfda.gov When Dexmedetomidine-d4 L-Tartrate is used in these studies, the deuterium (B1214612) label is carried through the metabolic process, resulting in deuterated metabolites.
The identification of these metabolites is achieved using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov For example, the hydroxylation of the dexmedetomidine molecule would result in a hydroxylated-d4 metabolite. Similarly, direct glucuronidation at one of the nitrogen atoms on the imidazole (B134444) ring would produce N-glucuronide-d4 conjugates. fda.gov The presence of the deuterium label allows for the unambiguous identification and quantification of these metabolites, distinguishing them from any background compounds in the experimental system. nih.gov The proposed metabolic pathways for a deuterated analog of enzalutamide (B1683756) illustrate how metabolites retain the deuterium label, a principle that applies directly to Dexmedetomidine-d4. nih.gov
In vitro studies with human and animal liver microsomes have identified the specific enzymes involved in dexmedetomidine metabolism. fda.gov
Cytochrome P450 (CYP) Enzymes: Aliphatic hydroxylation of dexmedetomidine is primarily mediated by the CYP2A6 enzyme. nih.govfda.gov Other CYP isoforms, such as CYP2D6, also show activity in metabolizing the compound. fda.gov Studies have shown that dexmedetomidine can act as an inhibitor of certain CYP enzymes, a factor that is important for understanding potential drug-drug interactions. nih.govfda.govnih.gov For instance, it has shown inhibitory potential against CYP2C9, CYP2D6, and CYP3A. fda.gov
Uridine 5′-diphospho-glucuronosyltransferases (UGTs): Direct N-glucuronidation is a significant metabolic pathway, accounting for approximately 34% of dexmedetomidine's metabolism. nih.govfda.gov The enzymes UGT2B10 and UGT1A4 are involved in this process. nih.gov
The use of Dexmedetomidine-d4 L-Tartrate in these enzyme kinetic studies provides a powerful analytical tool. The kinetic isotope effect, a change in reaction rate due to isotopic substitution, can sometimes be observed, offering deeper insights into reaction mechanisms. nih.govprinceton.edu However, the primary utility remains its function as a stable, traceable label for quantifying substrate depletion and metabolite formation. acs.org
Tracing Metabolic Transformations and Fate Using Deuterium Labeling
The core purpose of using Dexmedetomidine-d4 L-Tartrate is to serve as a stable isotope-labeled (SIL) internal standard and tracer in metabolic studies. lgcstandards.comacs.org Deuterium labeling is a well-established technique in drug discovery and development to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. acs.org
By introducing a deuterated version of the drug into a biological system (in vitro or in vivo), researchers can use mass spectrometry to precisely track its journey. The mass difference between the deuterated (d4) compound and any non-deuterated (d0) endogenous molecules allows for clear and selective detection. princeton.edu This enables the accurate quantification of the parent drug and its various metabolites in complex biological matrices like plasma, urine, and tissue homogenates. nih.govnih.gov
This tracing ability is invaluable for:
Elucidating Metabolic Pathways: By identifying the chemical structures of the deuterated metabolites, researchers can map out the exact biotransformation steps the drug undergoes. fda.govnih.gov
Quantifying Metabolites: It allows for the precise measurement of the amount of each metabolite formed over time. nih.gov
Pharmacokinetic Modeling: The data generated from tracing the deuterated compound and its metabolites are essential for building accurate pharmacokinetic models that describe the drug's fate in the body. researchgate.netnih.gov
In essence, the deuterium atoms on Dexmedetomidine-d4 L-Tartrate function as a chemical barcode, making it an indispensable tool for detailed pre-clinical investigation of the drug's metabolic profile and disposition.
Emerging Research Applications and Future Directions for Deuterated Dexmedetomidine Analogues
Development of Novel Deuterated Drug Candidates in Academic Research
Academic research has been instrumental in exploring the potential of deuterated compounds, moving from simple isotopic labeling for tracer studies to the deliberate design of novel drug candidates. musechem.comacs.org The primary rationale for developing deuterated versions of drugs like dexmedetomidine (B676) lies in the kinetic isotope effect (KIE). The bond between deuterium (B1214612) and carbon (C-D) is stronger than the corresponding protium-carbon (C-H) bond. nih.gov This increased bond strength can make the C-D bond more resistant to metabolic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are often responsible for drug metabolism. researchgate.net
The substitution of hydrogen with deuterium at specific, metabolically vulnerable sites on a molecule is a strategy known as "metabolic shunting" or a "deuterium switch". researchgate.netnih.gov This modification can lead to several potential advantages, which are actively being investigated for analogues of existing drugs. nih.govnih.gov For a compound like dexmedetomidine, which undergoes significant metabolism in the liver, deuteration could potentially alter its pharmacokinetic profile. patsnap.comdrugbank.com Research in this area involves the synthesis of various deuterated analogues and their subsequent evaluation in in vitro and in vivo models to assess changes in metabolism and pharmacokinetics. nih.govrsc.org This approach has led to the successful development and FDA approval of deuterated drugs like deutetrabenazine, demonstrating the viability of this strategy. researchgate.netnih.govresearchgate.net Academic efforts continue to identify and optimize new deuterated drug candidates, leveraging insights from these successes. nih.govnih.gov
Table 1: Potential Pharmacokinetic Advantages of Deuterated Drug Candidates
| Potential Advantage | Mechanism | Research Focus |
| Increased Half-Life | Reduced rate of metabolic clearance due to the stronger C-D bond at metabolic "soft spots". acs.orgresearchgate.net | Evaluating changes in drug exposure over time (Area Under the Curve - AUC) and peak concentration (Cmax). researchgate.net |
| Improved Bioavailability | Decreased first-pass metabolism in the liver, allowing more of the active drug to reach systemic circulation. researchgate.net | Quantifying the fraction of the administered drug that reaches the bloodstream unchanged. |
| Reduced Formation of Toxic Metabolites | Altering metabolic pathways to favor the formation of non-toxic or less active metabolites ("metabolic switching"). nih.govnih.govresearchgate.net | Identifying and quantifying metabolites to create a more favorable safety profile. |
| Enhanced Therapeutic Efficacy | More stable and prolonged drug concentrations at the target site may lead to improved therapeutic effects. nih.govclearsynth.com | Correlating pharmacokinetic changes with pharmacodynamic outcomes in preclinical models. |
Integration into Systems Biology and Translational Research (non-clinical focus)
Deuterated compounds such as Dexmedetomidine-d4 are invaluable tools in systems biology and translational research, where the focus is on understanding the holistic function of biological systems. musechem.comnih.gov In this context, the deuterated molecule acts as an isotopic tracer, allowing researchers to track its journey and fate within a biological system without perturbing the system's function. wikipedia.orgprosciento.com This approach, known as stable isotope-resolved metabolomics (SIRM), provides a dynamic picture of a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.comnih.gov
By administering a deuterated tracer like Dexmedetomidine-d4 to cell cultures or animal models, researchers can use analytical techniques to follow the labeled atoms through various metabolic networks. nih.govnih.gov This allows for the unambiguous identification of metabolites and the quantification of flux through specific biochemical pathways. nih.govyoutube.com This information is critical for building comprehensive metabolic maps and computational models that can predict how a drug will behave in a complex living organism. nih.govnih.gov Such non-clinical studies are a cornerstone of translational research, bridging the gap between early-stage laboratory discoveries and potential human applications by providing a detailed mechanistic understanding of the drug's disposition. nih.govprosciento.com The use of stable isotope tracers is considered a powerful method for elucidating biochemical pathways and investigating metabolic processes. clearsynth.com
Table 2: Applications of Deuterated Tracers in Systems and Translational Research
| Application | Description | Research Goal |
| Metabolic Pathway Elucidation | Tracing the conversion of the deuterated parent drug into its various metabolites. clearsynth.comnih.gov | To identify all metabolic pathways involved in the drug's breakdown and elimination. |
| ADME Studies | Quantifying the rate and extent of the drug's Absorption, Distribution, Metabolism, and Excretion. musechem.comnih.gov | To build a complete pharmacokinetic profile of the drug candidate. |
| Metabolomics/Fluxomics | Measuring the rate of metabolic reactions (flux) within a biological system in response to the drug. nih.govyoutube.com | To understand the drug's impact on cellular metabolism and identify potential off-target effects. |
| Pharmacokinetic Modeling | Generating data to build and validate computational models that simulate the drug's behavior in vivo. nih.gov | To predict drug behavior in different scenarios and support the transition to clinical studies. |
Advancements in Bioanalytical and Spectroscopic Methodologies for Isotopic Tracers in Research
The utility of deuterated compounds like Dexmedetomidine-d4 in research is critically dependent on advanced analytical techniques capable of detecting and quantifying these isotopic labels with high precision and sensitivity. ijpsjournal.comcriver.com Mass spectrometry (MS) is the cornerstone technology for these analyses, often coupled with chromatographic separation techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.govbritannica.comnih.gov
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a particularly powerful method for analyzing deuterated compounds in complex biological matrices such as plasma or tissue. nih.govnih.gov This technique offers exceptional selectivity, allowing it to distinguish between the deuterated drug and its non-deuterated counterpart, as well as their respective metabolites, based on their mass-to-charge ratios. britannica.comresearchgate.net The development of robust LC-MS/MS methods is essential for pharmacokinetic studies, enabling the accurate measurement of drug concentrations down to very low levels (picograms per milliliter). nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique. wikipedia.org While MS detects differences in mass, NMR can identify the exact location of the deuterium atoms within the molecule, providing valuable structural information. wikipedia.orgkkwagh.edu.in In many bioanalytical assays, deuterated compounds like Dexmedetomidine-d4 also serve as ideal internal standards. nih.gov Because they behave almost identically to the non-deuterated analyte during sample preparation and analysis but are distinguishable by the mass spectrometer, they help to correct for any sample loss and ensure highly accurate quantification. nih.gov
Table 3: Comparison of Bioanalytical and Spectroscopic Methods for Isotopic Tracers
| Technique | Principle of Detection | Key Advantages | Typical Application |
| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. wikipedia.orgbritannica.com | High sensitivity, high specificity, can analyze complex mixtures. | Quantification of deuterated drugs and their metabolites in biological samples. bvsalud.org |
| LC-MS/MS | Combines HPLC separation with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov | "Gold standard" for quantitative bioanalysis; robust and reliable for pharmacokinetic studies. ijpsjournal.com | Measuring drug concentrations in plasma over time. nih.gov |
| NMR Spectroscopy | Detects the magnetic properties of atomic nuclei (e.g., ¹H, ²H, ¹³C). wikipedia.org | Provides detailed structural information, including the precise location of isotopic labels. | Structural confirmation of deuterated compounds; mechanistic studies. researchgate.net |
| Infrared (IR) Spectroscopy | Measures the vibration of molecules, which is affected by isotopic mass. wikipedia.org | Can confirm the presence of C-D bonds versus C-H bonds. | Quality control and confirmation of deuteration during synthesis. |
Deuterated Compounds in Exploring Complex Biological Pathways
Isotopically labeled compounds provide an unparalleled window into the intricate molecular interactions that define complex biological pathways. musechem.comwikipedia.org Using a deuterated analogue such as Dexmedetomidine-d4 allows researchers to trace the drug's engagement with its biological targets and elucidate its mechanism of action at a granular level. musechem.com Dexmedetomidine exerts its primary effects by acting as a highly selective agonist for alpha-2 adrenergic receptors, particularly the alpha-2A subtype found in the brain and spinal cord. patsnap.comdrugbank.compedsanesthesia.org This interaction inhibits the release of norepinephrine (B1679862), leading to sedation and analgesia. patsnap.comnih.gov
By using Dexmedetomidine-d4 as a tracer, researchers can investigate the dynamics of this process in detail. musechem.com For instance, studies can be designed to measure the binding affinity and dissociation constants (KD) of the deuterated ligand with its receptor. youtube.com Tracking the labeled molecule within cells can also help visualize its distribution and interaction with downstream signaling components, such as G-proteins and cyclic AMP, which are modulated by alpha-2 receptor activation. pedsanesthesia.org
Table 4: Applications of Deuterated Compounds in Mechanistic Studies
| Area of Study | Research Question | Role of Deuterated Compound |
| Drug-Receptor Interactions | How strongly and for how long does the drug bind to its target receptor? | Acts as a labeled ligand to quantify binding affinity and kinetics. youtube.com |
| Enzyme Kinetics | What is the rate of metabolic conversion by specific enzymes? | Serves as a labeled substrate to measure the kinetic isotope effect (KIE) and reaction rates. acs.org |
| Signal Transduction | How does receptor binding translate into a cellular response? | Traces the drug's influence on downstream signaling molecules and pathways. pedsanesthesia.org |
| Metabolic Fate | Where does the molecule travel in the cell/body and what does it become? | Provides a trackable entity to map distribution and identify all metabolic products. musechem.comwikipedia.org |
Q & A
Q. How can researchers address challenges in detecting low-abundance deuterated metabolites?
Q. Tables for Reference
| Parameter | Recommended Method | Validation Criteria |
|---|---|---|
| Isotopic Purity | High-resolution MS | ≥95% deuterium incorporation |
| Purity Analysis | HPLC with UV detection | ≥98% chemical purity |
| Stability in Biological Matrix | LC-MS/MS (spiked samples) | % Recovery: 85–115% |
Q. Notes
- Avoid abbreviations; use full chemical names per IUPAC guidelines.
- For extended methodologies, refer to journal-specific guidelines (e.g., Journal of Pharmaceutical Sciences) for formatting data tables and statistical reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
